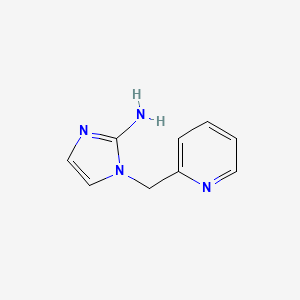

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine

Description

Strategic Importance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Chemical Research

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with estimates suggesting that approximately 60% of all unique small-molecule drugs contain such a ring system. mdpi.comnih.gov Among these, the five-membered imidazole ring and the six-membered pyridine ring are particularly prominent due to their versatile chemical properties and their prevalence in biologically active molecules. nih.gov

The imidazole ring, a five-membered planar molecule with two nitrogen atoms, is a crucial component of many natural products, including the amino acid histidine, histamine, and purines in DNA. nih.gov Its unique structure allows it to act as both a weak acid and a weak base, and the non-bonding electron pair on one of its nitrogen atoms enables it to form strong hydrogen bonds, which is critical for molecular interactions with biological targets. nih.gov This versatility has led to the incorporation of the imidazole scaffold into a wide array of therapeutic agents with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Pyridine, a six-membered aromatic heterocycle structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, is also a ubiquitous scaffold in pharmacology. quora.com The pyridine ring is found in essential biomolecules like the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). wikipedia.org Pyridine and its fused-ring derivatives, such as imidazopyridines, exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing the molecule's basicity, solubility, and ability to coordinate with metal ions. quora.com

The strategic combination of these two "privileged structures" into a single hybrid molecule is a rational design approach aimed at creating novel compounds with enhanced or unique biological activities. tandfonline.commdpi.com

| Feature | Imidazole | Pyridine |

|---|---|---|

| Ring Structure | Five-membered aromatic ring with two nitrogen atoms. nih.gov | Six-membered aromatic ring with one nitrogen atom. quora.com |

| Natural Occurrence | Histidine, histamine, purines, alkaloids. nih.gov | Niacin (Vitamin B3), pyridoxine (Vitamin B6), alkaloids (e.g., nicotine). wikipedia.org |

| Key Chemical Properties | Amphoteric (acts as both acid and base), strong hydrogen bonding capability. nih.gov | Basic, structurally related to benzene, coordinates with metal ions. quora.com |

| Significance in Medicinal Chemistry | Core of drugs with antifungal, antibacterial, anticancer, and anti-inflammatory activities. nih.gov | Scaffold for drugs with anticonvulsant, antineoplastic, and anti-infective properties. nih.gov |

Structural Classification and Overview of N-Heterocyclic Amine Architectures Relevant to 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine

This compound belongs to the broad class of compounds known as heterocyclic amines, which are defined as chemical compounds containing at least one heterocyclic ring and at least one amine group. wikipedia.org More specifically, its architecture is a hybrid that covalently links two distinct N-heterocyclic systems.

The key structural components of this compound are:

The Pyridine Ring : A six-membered aromatic heterocycle that serves as a key pharmacophore in many bioactive compounds. nih.gov

The Imidazole Ring : A five-membered aromatic heterocycle known for its diverse roles in biological systems and drug molecules. nih.gov

The Methylene (B1212753) Linker (-CH₂-) : A flexible bridge connecting the pyridine and imidazole rings. This linker influences the spatial orientation of the two rings relative to each other, which can be crucial for binding to biological targets.

The 2-Amino Group (-NH₂) : This functional group is attached to the C2 position of the imidazole ring. The amine group is a potent hydrogen bond donor and can be protonated under physiological conditions, significantly impacting the molecule's solubility and interaction capabilities. Functionalization at the C2 position of imidazole-containing scaffolds is a known strategy in medicinal chemistry. researchgate.net

This specific arrangement classifies the molecule as an amine-functionalized pyridine-imidazole hybrid. The presence of multiple nitrogen atoms with varying chemical environments (pyridine-like vs. pyrrole-like) and the exocyclic amino group provides several sites for hydrogen bonding, metal coordination, and acid-base interactions. quora.comacs.org These features are fundamental to the molecular recognition processes that underpin many pharmacological activities.

| Component | Description | Potential Functional Role |

|---|---|---|

| Pyridine Moiety | A C₅H₄N aromatic six-membered ring. quora.com | Influences basicity, aromatic stacking (π-π interactions), metal chelation. |

| Imidazole Moiety | A C₃H₃N₂ aromatic five-membered ring. nih.gov | Provides sites for hydrogen bonding, acts as a proton donor/acceptor. |

| Methylene Bridge | A -CH₂- linker. | Provides conformational flexibility, positions the two heterocyclic rings. |

| 2-Amino Group | An -NH₂ group at position 2 of the imidazole ring. | Acts as a primary hydrogen bond donor, can be protonated to form a salt. researchgate.net |

Current Research Frontiers and Prospective Applications for Amine-Functionalized Pyridine-Imidazole Hybrids

While research specifically detailing this compound is limited, the broader class of pyridine-imidazole hybrids is an active area of investigation, particularly in the field of oncology. tandfonline.comresearchgate.net The rationale behind developing these hybrid molecules is to combine the pharmacophoric potential of both scaffolds to create compounds that can interact with biological targets through multiple mechanisms. tandfonline.com

A significant frontier for these hybrids is the development of novel anticancer agents. nih.govamrita.edu Research has shown that certain imidazole-pyridine derivatives can function as DNA intercalators. researchgate.net These molecules insert themselves between the base pairs of DNA, distorting the double helix structure and interfering with cellular processes like replication, which can lead to cancer cell death. Other studies have explored the potential of these hybrids to act as enzyme inhibitors. For example, some imidazole-pyridine compounds have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a protein that is upregulated in certain cancers. amrita.edu

Beyond oncology, the inherent properties of the imidazole and pyridine rings suggest potential applications in other therapeutic areas. The structural motifs are present in compounds with known antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.net The ability of the nitrogen atoms in these structures to coordinate with metal ions also opens up possibilities in the design of metallodrugs and chemical sensors. The functional amine group further enhances the potential for diverse biological interactions, making this class of compounds a versatile platform for future drug discovery efforts.

| Research Area | Compound Class/Example | Key Findings and Potential Application | Reference |

|---|---|---|---|

| Anticancer | Hybrid Imidazole-Pyridine Derivatives | Demonstrated ability to act as DNA intercalators, damaging cancer cell DNA. Some derivatives showed higher activity against breast cancer cell lines than doxorubicin. | researchgate.net |

| Anticancer | Bis-(imidazole/benzimidazole)-pyridine derivatives | Evaluated for antimycobacterial and anticancer activity, showing the utility of combining these pharmacophores. | tandfonline.com |

| Anticancer | Imidazole-Pyridine Hybrids | Investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) for potential use in treating hepatocellular carcinoma. | amrita.edu |

| Antimicrobial / Antifungal | Imidazo[1,2-a]pyridines (fused pyridine-imidazole system) | Exhibit a wide range of pharmacological activities, including antibacterial and antifungal properties. | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZORTFIPUTJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 2 Ylmethyl 1h Imidazol 2 Amine and Its Analogues

Established Synthetic Pathways for the 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine Scaffold

Traditional synthetic routes to the this compound scaffold are primarily centered on well-established condensation and cyclization reactions. These methods offer reliable access to the target structure through the sequential or convergent assembly of key molecular fragments.

Cyclocondensation Approaches for Imidazole (B134444) Ring Formation

The formation of the 2-aminoimidazole ring is a cornerstone of the synthesis. Classical methods for constructing this heterocyclic system often rely on the cyclocondensation of α-haloketones or their equivalents with guanidine (B92328) or its derivatives. nih.govresearchgate.net This approach involves the reaction of a three-carbon α-dicarbonyl or α-halocarbonyl component with a guanidinyl unit, which provides the N-C-N core of the 2-aminoimidazole.

Another established pathway involves the condensation of α-aminoketones with cyanamide (B42294). A practical, multi-step synthesis for a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, exemplifies this strategy. The process begins with the cyclization of α-bromoacetophenone with N-acetylguanidine, followed by hydrolysis and subsequent methylation to yield the final product. researchgate.net This sequence highlights a common theme in imidazole synthesis: the initial formation of a functionalized imidazole ring, which can then be modified.

The general mechanism for the reaction between an α-haloketone and a guanidine derivative typically starts with the nucleophilic attack of a nitrogen atom from the guanidine onto the electrophilic carbon bearing the halogen. This is followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazole ring.

Strategies for Constructing the Pyridine-Imidazole Linkage

Creating the bond between the N1 atom of the imidazole ring and the methylene (B1212753) group of the pyridine (B92270) substituent is a critical step. A primary strategy to achieve this is through the direct N-alkylation of a pre-synthesized 2-aminoimidazole or a protected precursor. For instance, 2-(pyridin-2-yl)-1H-benzo[d]imidazole can be N-alkylated with a cyclohexylmethyl group to form the corresponding product, demonstrating the feasibility of this approach for similar pyridine-imidazole systems. researchgate.net In the context of the target molecule, this would involve reacting 2-amino-1H-imidazole with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) in the presence of a suitable base to facilitate the nucleophilic substitution.

Multicomponent Reaction Protocols for Substituted Imidazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful and efficient method for generating molecular complexity. rsc.org For the synthesis of substituted imidazoles, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, typically used for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isonitriles. rsc.orgresearchgate.net

While the GBB reaction leads to a fused imidazole system, analogous MCRs have been developed for discrete, substituted imidazoles. For example, a one-pot, three-component strategy for synthesizing functionalized 2-aminoimidazoles has been developed utilizing the ring-opening of α-nitro epoxides. nih.gov This reaction proceeds by reacting α-nitro epoxides with cyanamide and sodium sulfide, showcasing a modern approach to building the 2-aminoimidazole core from diverse starting materials. nih.gov Such strategies could potentially be adapted to incorporate a pyridine-containing aldehyde, thereby assembling the target scaffold in a highly convergent manner.

Table 1: Overview of Selected Multicomponent Reactions for Imidazole Synthesis

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isonitrile | Imidazo[1,2-a]pyridines | rsc.org |

| α-Nitro Epoxide Ring-Opening | α-Nitro Epoxide, Cyanamide, Sodium Sulfide | Functionalized 2-Aminoimidazoles | nih.gov |

| Thiazolopyrimidine Synthesis | 2-Aminothiazole, Ethylacetoacetate, Aromatic Aldehyde | Thiazolopyrimidines | rsc.org |

Modern Catalytic and Environmentally Benign Synthetic Routes

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the use of metal catalysts to facilitate transformations under milder conditions and to enable novel reaction pathways for derivatization.

Metal-Catalyzed Reactions for Derivatization

Metal catalysis plays a pivotal role in modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the derivatization of the this compound scaffold, transition metals like palladium are particularly useful.

Palladium-catalyzed aminocarbonylation is a powerful technique for the synthesis of amides from aryl or alkenyl halides (or triflates), carbon monoxide, and a primary or secondary amine. nih.gov This reaction is highly valued for its functional group tolerance and broad substrate scope. nih.govnih.gov For a molecule like this compound, this methodology could be applied in several ways for further derivatization.

If a halogen atom were present on the pyridine or imidazole ring of an analogue, it could serve as a handle for aminocarbonylation. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by CO insertion to form a palladium(II)-acyl species. acs.org This reactive intermediate then undergoes aminolysis by an amine, yielding the amide product and regenerating the palladium(0) catalyst. nih.govacs.org

The choice of ligand is crucial for the success of these reactions. For instance, the use of a bidentate ligand like Xantphos can be necessary to selectively produce target amides when using iodo(hetero)arenes as substrates. nih.gov This methodology provides a direct route to introduce a wide variety of carboxamide functionalities onto the core structure, which is valuable for structure-activity relationship studies in medicinal chemistry.

Table 2: Key Parameters in Palladium-Catalyzed Aminocarbonylation

| Parameter | Description | Significance |

|---|---|---|

| Palladium Source | Typically Pd(OAc)₂ or a Pd(0) complex. | The active catalyst is a Pd(0) species. |

| Ligand | Monodentate (e.g., PPh₃) or bidentate (e.g., Xantphos) phosphines. | Influences catalyst stability, activity, and selectivity. nih.govnih.gov |

| Carbon Monoxide Source | CO gas or a CO-releasing molecule (e.g., Mo(CO)₆). | Provides the carbonyl group for the amide. |

| Amine | A primary or secondary amine that acts as the nucleophile. | Determines the "R" group on the amide nitrogen. |

| Substrate | An aryl or alkenyl halide/triflate. | The scaffold to be functionalized. |

Iron-Catalyzed Approaches

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal-catalyzed reactions. In the context of synthesizing 2-aminoimidazole derivatives, iron catalysts can facilitate key bond-forming reactions. While a direct iron-catalyzed synthesis of this compound is not extensively documented, related iron-catalyzed methodologies for the formation of imidazole and benzimidazole (B57391) rings provide a strong basis for potential synthetic routes.

For instance, iron(III) chloride has been utilized as a catalyst for the synthesis of multisubstituted imidazoles from 1,2-dicarbonyl compounds, aldehydes, and primary amines. This approach could be adapted by using glyoxal, pyridin-2-ylmethanamine, and a suitable source of the 2-amino group. Furthermore, iron(II) bromide has been shown to catalyze the formation of benzimidazoles from aryl azides, suggesting the possibility of an iron-catalyzed pathway involving an appropriately substituted precursor that could undergo intramolecular cyclization.

A plausible iron-catalyzed approach for the synthesis of analogues involves the cyclization of N-substituted guanidines. While palladium catalysis is more commonly reported for this transformation, the use of iron catalysts in similar cyclization reactions is a growing area of research. The general reaction would involve the preparation of a guanidine derivative of pyridin-2-ylmethanamine, followed by an iron-catalyzed intramolecular reaction to form the 2-aminoimidazole ring.

Table 1: Examples of Iron-Catalyzed Synthesis of Related Heterocycles

| Catalyst | Reactants | Product Type | Potential Relevance |

| FeCl₃/SiO₂ | Benzil, Aldehyde, Primary Amine | Tetrasubstituted Imidazole | Demonstrates iron's ability to catalyze imidazole ring formation. |

| FeBr₂ | ortho-Substituted Aryl Azide | Benzimidazole | Highlights iron's role in facilitating intramolecular cyclization. |

Metal-Free and Organocatalytic Methodologies

The development of metal-free and organocatalytic synthetic methods is driven by the need for sustainable and cost-effective chemical processes. researchgate.net These approaches often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, sometimes facilitated by small organic molecules as catalysts.

A common metal-free strategy for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with a guanidine derivative. In the case of this compound, this would entail the reaction of a suitable N-(pyridin-2-ylmethyl)guanidine with a 2-haloacetaldehyde equivalent.

Another prominent metal-free approach is the reaction of α-aminoketones or their precursors with cyanamide. This method directly installs the 2-amino group. For the target molecule, an N-(pyridin-2-ylmethyl) substituted α-aminoaldehyde or its synthetic equivalent would be the key intermediate.

Organocatalytic methods, while less explored for this specific scaffold, could involve the use of chiral catalysts to achieve enantioselective synthesis of analogues. For instance, a chiral Brønsted acid could potentially catalyze the cyclization of a prochiral precursor.

Table 2: Overview of Metal-Free Synthetic Approaches to 2-Aminoimidazoles

| Precursor 1 | Precursor 2 | Key Transformation |

| N-Substituted Guanidine | α-Haloketone | Condensation/Cyclization |

| α-Amino Ketone/Aldehyde | Cyanamide | Condensation/Cyclization |

| Propargylamine Derivative | Isocyanide | [3+2] Cycloaddition |

Accelerated Synthesis under Non-Conventional Conditions (e.g., Microwave Irradiation)

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reaction profiles. The application of microwave irradiation to the synthesis of 2-aminoimidazoles has been reported to be highly effective.

One such approach involves the microwave-assisted reaction of 2-aminopyrimidines with α-bromocarbonyl compounds to form an intermediate imidazo[1,2-a]pyrimidinium salt. Subsequent cleavage of the pyrimidine (B1678525) ring with hydrazine (B178648) under microwave irradiation yields the corresponding 1-substituted 2-aminoimidazole. This method could be adapted for the synthesis of this compound by using an appropriately substituted starting material.

Direct condensation reactions, such as those between N-(pyridin-2-ylmethyl)guanidine and an α-haloketone, can also be significantly accelerated under microwave conditions. The rapid and uniform heating provided by microwaves can overcome activation barriers and drive the reaction to completion in a fraction of the time required by conventional heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Aminoimidazole Analogue

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 10-12 hours | 15-30 minutes |

| Temperature | 80-100 °C | 120-150 °C |

| Yield | Moderate to Good | Good to Excellent |

| Solvent | Volatile Organic Solvents | Often Greener Solvents or Solvent-Free |

Advanced Functionalization and Chemical Transformation Strategies

Once the this compound core is synthesized, further structural diversity can be achieved through functionalization of the amine group and regioselective derivatization of the heterocyclic rings.

Introduction and Manipulation of Amine Functionality

The 2-amino group of the imidazole ring is a key site for further chemical modification. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and sulfonylation, to introduce new functional groups and modulate the compound's properties.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with a coupling agent to form the corresponding amides. This transformation is useful for introducing a wide range of substituents.

Alkylation: N-alkylation of the 2-amino group can be achieved with alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl and arylalkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which can alter the electronic and steric properties of the molecule.

These modifications can be used to prepare a library of derivatives with diverse functionalities, which is a common strategy in drug discovery programs.

Regioselective Derivatization of Pyridine and Imidazole Moieties

The pyridine and imidazole rings both contain multiple sites that can be functionalized, and achieving regioselectivity is a key challenge.

Pyridine Moiety: The pyridine ring is generally susceptible to electrophilic substitution at the 3- and 5-positions, although the conditions are often harsh. Nucleophilic aromatic substitution is also possible, particularly if an activating group is present. C-H activation strategies are increasingly being used for the direct and regioselective functionalization of pyridines.

Imidazole Moiety: The imidazole ring can undergo electrophilic substitution, with the C4 and C5 positions being the most reactive. The specific regioselectivity can be influenced by the nature of the substituent at the N1 position. Halogenation, nitration, and acylation are common electrophilic substitution reactions. C-H activation and metal-catalyzed cross-coupling reactions are also powerful tools for the regioselective introduction of aryl, alkyl, and other groups onto the imidazole ring.

For this compound, the interplay of the electronic effects of the pyridin-2-ylmethyl group and the 2-amino group will dictate the regiochemical outcome of derivatization reactions on the imidazole ring.

Table 4: Potential Regioselective Derivatization Reactions

| Ring System | Reaction Type | Potential Position(s) of Functionalization |

| Pyridine | Electrophilic Aromatic Substitution | C3', C5' |

| Pyridine | C-H Activation/Functionalization | C4', C6' |

| Imidazole | Electrophilic Aromatic Substitution | C4, C5 |

| Imidazole | C-H Activation/Cross-Coupling | C4, C5 |

Comprehensive Spectroscopic and Structural Characterization of this compound Systems

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the comprehensive spectroscopic and structural characterization of the specific compound "this compound" is not available in the public domain.

While research exists for structurally related compounds—such as isomers or molecules with similar pyridine and imidazole fragments—the specific data required to populate the requested sections for "this compound" has not been published. This includes detailed experimental findings for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Mass Spectrometry-Based Characterization

Solid-State Structural Determination (e.g., X-ray Crystallography)

Without access to primary research data detailing the synthesis and characterization of this specific molecule, it is not possible to provide a scientifically accurate and verifiable article that adheres to the strict outline provided. The generation of speculative data would be inappropriate for a scientific context. Therefore, the requested article cannot be generated at this time.

Comprehensive Spectroscopic and Structural Characterization of 1 Pyridin 2 Ylmethyl 1h Imidazol 2 Amine Systems

Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed molecular geometry. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular chemistry of the compound.

For a compound like 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine, this analysis would reveal the planarity of the imidazole (B134444) and pyridine (B92270) rings and the conformational orientation of the methylene (B1212753) bridge connecting them. The presence of the amine group on the imidazole ring and the nitrogen atom in the pyridine ring makes this molecule a candidate for forming extensive hydrogen bonding networks, which would be fully characterized by this technique.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C9H10N4 |

| Formula weight | 174.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Thermal Decomposition and Stability Characterization Methodologies

The thermal stability of a compound is a critical parameter, and it is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual material. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which can identify phase transitions such as melting, crystallization, and glass transitions, as well as decomposition events.

For this compound, TGA would indicate the temperature at which the compound begins to decompose and whether the decomposition occurs in single or multiple steps. The analysis is often conducted under both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere to understand the decomposition mechanism under different conditions. The DSC thermogram would show the melting point of the compound, which is a key indicator of purity, and any exothermic or endothermic events associated with its decomposition.

A summary of hypothetical thermal analysis data is provided in the table below to exemplify the expected results from such a study.

Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Atmosphere | Value (°C) |

|---|---|---|---|

| DSC | Onset of Melting | Nitrogen | Value |

| DSC | Peak Melting Temperature | Nitrogen | Value |

| TGA | Onset of Decomposition (T_onset) | Nitrogen | Value |

| TGA | Temperature of Max. Weight Loss (T_max) | Nitrogen | Value |

| TGA | Onset of Decomposition (T_onset) | Air | Value |

| TGA | Temperature of Max. Weight Loss (T_max) | Air | Value |

| TGA | Residual Mass at 600 °C | Nitrogen | Value (%) |

Computational and Theoretical Approaches to 1 Pyridin 2 Ylmethyl 1h Imidazol 2 Amine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the intricate relationship between the structure of a molecule and its chemical behavior. These computational methods allow for the detailed investigation of electronic properties, reactivity, and spectroscopic signatures, providing insights that complement experimental findings. For a molecule such as 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine, which possesses multiple functional groups including a pyridine (B92270) ring, an imidazole (B134444) ring, and an amino group, these theoretical approaches are particularly valuable for elucidating its complex electronic landscape and predicting its reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. These calculations form the foundation for geometry optimization and the determination of various electronic properties that govern the molecule's behavior.

The first step in a computational analysis is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, known as the ground state. For a flexible molecule like this compound, which has rotational freedom around the methylene (B1212753) bridge, multiple conformations may exist.

The computational process explores the potential energy surface to identify local minima (stable conformers) and the global minimum (the most stable conformer). The optimization is considered complete when the forces on all atoms are negligible and the structure corresponds to a stationary point on the potential energy surface. To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of any imaginary frequencies indicates that the structure is stable. This optimized geometry serves as the basis for all subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. The LUMO is the innermost empty orbital, which can accept electrons, and its energy is related to the electron affinity and electrophilicity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-imidazole moiety, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring. This distribution indicates that the amino-imidazole part of the molecule is the primary site for electrophilic attack, whereas the pyridine ring is more susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies Data are illustrative, based on similar pyridine-imidazole structures found in the literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.94 |

| ELUMO | -1.27 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. A larger E(2) value indicates a stronger interaction and greater charge delocalization. In this compound, significant interactions are expected to involve the lone pairs of the nitrogen atoms. For instance, the lone pair on the amino nitrogen (n(N)) can donate electron density into the antibonding π* orbitals of the imidazole ring, leading to resonance stabilization. Similarly, delocalization can occur from the nitrogen lone pairs of the imidazole and pyridine rings into neighboring antibonding orbitals. These interactions are crucial for understanding the molecule's electronic structure and stability.

Table 2: Illustrative NBO Second-Order Perturbation Analysis Data are representative of typical interactions in related N-heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) on Imidazole | π* (C=N) in Imidazole | 35.18 |

| LP (N) on Pyridine | π* (C=C) in Pyridine | 20.45 |

| LP (N) on Amine | π* (C=N) in Imidazole | 42.60 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the nitrogen atoms of the pyridine and imidazole rings, as well as the exocyclic amino group, due to their high electronegativity and the presence of lone pairs. Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack. These positive areas are generally found around the hydrogen atoms, particularly the amine and aromatic hydrogens.

Computational methods, particularly DFT, can accurately predict spectroscopic data, which is crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).

These theoretical calculations provide a powerful means to assign experimental NMR spectra and validate the proposed molecular structure. By calculating the chemical shifts for the optimized geometry of this compound and comparing them to experimentally obtained values, one can confirm the structural assignments. A strong correlation between the calculated and experimental shifts provides high confidence in the determined structure. The calculations can also help to resolve ambiguities in complex spectra where signals may overlap.

Table 3: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (δ, ppm) Values are representative for pyridine and imidazole moieties and are for illustrative purposes.

| Atom Position | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| Pyridine C2-H | 8.55 | 8.51 | 149.8 | 149.5 |

| Pyridine C6-H | 7.25 | 7.21 | 122.5 | 122.3 |

| Imidazole C4-H | 7.10 | 7.05 | 120.1 | 119.8 |

| Methylene (-CH₂-) | 5.35 | 5.30 | 50.2 | 49.9 |

| Amine (-NH₂) | 5.80 | 5.75 | - | - |

Theoretical Investigation of Solvent Effects on Molecular Properties

The surrounding solvent environment can significantly influence the structural, electronic, and spectroscopic properties of a molecule. Theoretical investigations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding these interactions. tandfonline.comelsevierpure.com By modeling the molecule in different solvents (from nonpolar, like hexane, to polar, like water), researchers can predict how properties such as dipole moment, absorption spectra, and emission spectra will change. elsevierpure.com

For instance, a shift in the main fluorescence emission band to longer wavelengths (a red shift) with increasing solvent polarity can indicate efficient intramolecular charge transfer within the molecule. elsevierpure.com Computational models can simulate these solvatochromic shifts, providing insights into the charge distribution in the ground and excited states. Thermodynamic properties of a compound can also be established and confirmed in various solvents using computational software. tandfonline.com These studies are fundamental for interpreting experimental spectroscopic data and predicting the compound's behavior in different chemical or biological media.

The following table provides illustrative data on how solvent polarity might affect the calculated dipole moment of this compound, based on typical findings in computational studies.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.45 |

| Chloroform | 4.81 | 4.98 |

| Ethanol | 24.55 | 5.62 |

| Water | 78.39 | 6.15 |

Computational Prediction of Non-Linear Optical (NLO) Properties

Non-linear optics (NLO) involves the interaction of materials with intense electromagnetic fields, leading to a variety of phenomena useful in technologies like telecommunications and optical data storage. researchgate.net Computational quantum chemistry can predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which is the primary determinant of second-order NLO activity. researchgate.net

Molecules with significant NLO properties often possess electron-donor and electron-acceptor groups connected by a π-conjugated system, facilitating intramolecular charge transfer. researchgate.net For this compound, theoretical calculations using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) can compute these NLO parameters. researchgate.net The results are often compared to those of well-known NLO materials like para-nitroaniline (p-NA) or urea to gauge their potential. springerprofessional.de Studies have shown that solvent interactions can also modulate NLO properties, with higher dipole moment activity sometimes observed in polar solvents like water. tandfonline.com

The table below illustrates hypothetical NLO properties for this compound, as would be determined by quantum chemical calculations.

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|---|

| Dipole Moment | μ | 1.36 | 3.45 x 10-18 |

| Isotropic Polarizability | αiso | 105.5 | 15.6 x 10-24 |

| First Hyperpolarizability | βtot | 850.7 | 7.34 x 10-30 |

Molecular Modeling and Docking Simulations for Interaction Mechanisms

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulation is a key tool in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves placing the ligand into the receptor's binding site in various conformations and orientations and scoring each pose based on a scoring function. The output provides a prediction of the binding mode and an estimation of the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov

For a compound like this compound, docking studies could be performed against a relevant protein target. The results would identify the most likely binding conformation and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation contacts with specific amino acid residues in the active site. japsr.in While docking is a valuable and widely used method, accurately predicting binding affinities for a series of compounds remains a significant challenge. nih.govvu.nlrsc.org To improve accuracy, docking results are often refined using more computationally intensive methods like molecular dynamics (MD) simulations. nih.govvu.nl

This table presents a hypothetical result from a molecular docking study of this compound with a protein kinase, a common drug target.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase XYZ (PDB: 1ABC) | -7.8 | LEU 83 | Hydrophobic |

| LYS 21 | Hydrogen Bond (with pyridine N) | ||

| ASP 145 | Hydrogen Bond (with amine H) |

Computational Validation of Protein Homology Models in Docking Studies

Structure-based drug design relies on knowing the three-dimensional (3D) structure of the target protein. nih.gov When an experimental structure (determined by X-ray crystallography or NMR) is not available, a computational technique called homology modeling can be used to build a theoretical 3D model. nih.gov This method constructs a model of the target protein's amino acid sequence based on the experimentally determined structure of a related homologous protein (the "template").

Before a homology model can be reliably used for molecular docking studies, its quality must be rigorously validated. nih.gov Several computational tools and metrics are used for this validation:

Ramachandran Plot: This plot assesses the conformational quality of the model by examining the phi (φ) and psi (ψ) backbone dihedral angles of the amino acid residues. A good quality model will have the vast majority of its residues in the most favored regions of the plot.

z-score: This score indicates how the model's quality compares to high-resolution experimental structures of similar size, confirming its reliability. nih.gov

Only after a homology model has passed these validation checks can it be confidently used as the receptor in molecular docking simulations to predict ligand interactions. nih.gov

Below is a table showing example validation results for a hypothetical homology model of a target protein.

| Validation Method | Metric | Result | Interpretation |

|---|---|---|---|

| Ramachandran Plot Analysis | Residues in Most Favored Regions | 94.5% | High-quality model |

| Residues in Additional Allowed Regions | 4.8% | ||

| Residues in Disallowed Regions | 0.7% | ||

| SWISS-MODEL | QMEAN Score | -1.25 | Good model quality |

Coordination Chemistry of 1 Pyridin 2 Ylmethyl 1h Imidazol 2 Amine: Ligand Design and Metal Complexation

Ligand Design Principles and Coordination Potential of the 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine Scaffold

The unique arrangement of nitrogen donor atoms within the this compound framework suggests a versatile and robust coordination capability. The ligand's design, featuring a flexible methylene (B1212753) bridge connecting a pyridine (B92270) ring to an amino-imidazole group, allows for the formation of stable chelate rings with a variety of metal ions.

Identification of Donor Sites and Ligand Denticity

The this compound ligand possesses three potential nitrogen donor sites for coordination to a metal center:

The sp²-hybridized nitrogen atom of the pyridine ring.

The sp²-hybridized imine-type nitrogen atom within the imidazole (B134444) ring.

The exocyclic sp²-hybridized amino group attached to the C2 position of the imidazole ring.

The spatial arrangement of these donor atoms allows the ligand to act in a multidentate fashion. Most commonly, ligands incorporating a pyridine and an imidazole ring linked by a single methylene group, such as 2-(2'-Pyridyl)imidazole, act as bidentate chelating ligands. researchgate.net In this mode, they utilize the pyridine nitrogen and one of the imidazole nitrogens to form a stable five-membered chelate ring with a metal ion.

The presence of the 2-amino group introduces the possibility of tridentate coordination. If all three nitrogen atoms bind to a single metal center, the ligand would form two fused five-membered chelate rings, a highly stable arrangement. The actual denticity, whether bidentate (N,N) or tridentate (N,N,N), will largely depend on the steric and electronic preferences of the specific metal ion, the reaction conditions, and the presence of competing ligands.

Electronic and Steric Factors Influencing Coordination

The coordination behavior of this compound is governed by a combination of electronic and steric effects.

Electronic Factors:

π-Acceptor Capability: The pyridine and imidazole rings possess π-systems that can participate in π-backbonding with metal ions that have available d-electrons. This interaction can further stabilize the metal-ligand bond. The specific electronic properties, and thus the stability of the complexes, can be finely tuned by introducing electron-withdrawing or electron-donating substituents on the ligand framework. researchgate.net

Steric Factors:

Chelate Ring Strain: The flexible methylene linker between the pyridine and imidazole moieties allows the two rings to rotate and adopt a conformation that minimizes steric strain upon chelation. This flexibility is crucial for accommodating the preferred coordination geometries of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through straightforward reaction pathways, and their structures are elucidated using a combination of crystallographic and spectroscopic methods.

Formation of Complexes with d-Block Transition Metals (e.g., Cu(II), Ni(II), Rh(I), Pd(II), Ru(II), Mn(II), Co(II), Zn(II))

Complexes of d-block transition metals with pyridine- and imidazole-containing ligands are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol. jscimedcentral.commdpi.com For instance, the reaction of N-(pyridin-2-ylmethyl)aniline derivatives with CuCl₂·2H₂O in methanol has been shown to yield various Cu(II) complexes. researchgate.net Similarly, Ni(II) and Co(II) complexes have been prepared with related benzimidazole (B57391) ligands. researchgate.net The stoichiometry of the resulting complexes (e.g., metal-to-ligand ratio) and the coordination geometry can be influenced by the reaction conditions and the nature of the counter-ion.

Based on extensive studies of similar ligands, this compound is expected to form stable complexes with a wide array of d-block metals. The table below summarizes the typical coordination behavior observed for these metals with related N-donor heterocyclic ligands.

| Metal Ion | Expected Coordination Geometry | Potential Complex Stoichiometry (Metal:Ligand) | Notes |

| Cu(II) | Distorted Square Planar, Square Pyramidal, or Distorted Octahedral | 1:1, 1:2 | Cu(II) complexes with pyridine-imidazole ligands are well-documented, often showing Jahn-Teller distortion. researchgate.netnih.gov |

| Ni(II) | Octahedral, Square Planar | 1:2, 1:3 | Nickel(II) complexes with similar ligands often exhibit octahedral geometry. researchgate.netnih.gov |

| Rh(I) | Square Planar | 1:1, 1:2 | Rhodium complexes are of interest in catalysis; square planar geometries are common for Rh(I). |

| Pd(II) | Square Planar | 1:1, 1:2 | Palladium(II) strongly favors square planar coordination with N-donor ligands. acs.org |

| Ru(II) | Octahedral | 1:2, 1:3 | Ruthenium(II) polypyridyl-type complexes are known for their rich photophysical and electrochemical properties. |

| Mn(II) | Octahedral, Tetrahedral | 1:2 | High-spin Mn(II) complexes are common. |

| Co(II) | Octahedral, Tetrahedral | 1:2, 1:3 | Co(II) can adopt various geometries depending on the ligand field. nih.govbohrium.com |

| Zn(II) | Tetrahedral, Distorted Trigonal Bipyramidal | 1:1, 1:2 | As a d¹⁰ ion, Zn(II) complexes are diamagnetic and often exhibit tetrahedral geometry. mdpi.com |

Crystallographic Analysis of Metal Complex Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

For complexes of ligands structurally similar to this compound, crystallographic analyses have revealed a variety of coordination modes and geometries. For example, the crystal structure of a Ni(II) complex with a 1-methyl-2-pyridin-2-yl-1H-benzimidazole ligand shows a distorted octahedral environment, with the ligand coordinating in a bidentate fashion through the pyridine and imidazole nitrogen atoms. researchgate.net In this specific structure, the Ni-N(imidazole) bond lengths range from 2.010(4) to 2.076(3) Å, while the Ni-N(pyridine) bond lengths are slightly longer, ranging from 2.132(4) to 2.179(5) Å. researchgate.net

The table below presents representative crystallographic data for a related Ni(II) complex to illustrate the type of structural parameters obtained from such an analysis.

| Parameter | Value | Reference |

| Complex | [Ni(1-methyl-2-pyridin-2-yl-1H-benzimidazole)₃][B₁₀H₁₀] | researchgate.net |

| Metal Center | Ni(II) | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Ni-N(imidazole) Bond Lengths (Å) | 2.010(4) - 2.076(3) | researchgate.net |

| Ni-N(pyridine) Bond Lengths (Å) | 2.132(4) - 2.179(5) | researchgate.net |

Such data is crucial for understanding the steric and electronic interactions within the complex and for correlating its structure with its physical and chemical properties.

Spectroscopic Probing of Metal-Ligand Interactions and Dynamics

Spectroscopic techniques are vital for characterizing metal complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the pyridine and imidazole rings are expected to shift. For instance, the C=N stretching vibrations of the heterocyclic rings often shift to higher frequencies, which is a recognized indication of coordination. up.ac.za For Cu(II) complexes with imidazole-containing ligands, changes in the fingerprint region of the IR spectrum can also indicate conformational rearrangements of the ligand upon binding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any metal-to-ligand charge transfer (MLCT) bands. The position and intensity of these bands are dependent on the coordination geometry and the nature of the metal-ligand bond. For example, many Cu(II) complexes with pyridine-imidazole type ligands exhibit broad d-d transition bands in the visible region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand's protons, particularly those close to the coordination sites, are expected to change significantly upon binding to the metal. This can confirm which donor atoms are involved in the coordination. jscimedcentral.com

Supramolecular Interactions in Metal-Organic Architectures

The aromatic pyridine and imidazole rings of this compound provide ideal platforms for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, play a crucial role in stabilizing the crystal packing of its metal complexes. The extent and geometry of these interactions are dependent on the nature of the metal ion, the coordination geometry, and the presence of other ligands or counter-ions.

In cobalt(II) complexes, for instance, interchain π-π interactions can link one-dimensional helical chains into two-dimensional sheets. These sheets can further stack to create a three-dimensional framework with defined channels. nih.gov The distances between the interacting rings are typically in the range of 3.4 to 3.8 Å, indicative of significant stacking interactions.

Table 1: Examples of π-π Stacking Parameters in Related Pyridine-Imidazole Metal Complexes

| Complex Fragment | Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

|---|---|---|---|

| Cobalt-Quinoline-Benzimidazole | Quinoline-Quinoline | 3.68 | 0 |

Note: Data for illustrative purposes, derived from structurally similar systems due to a lack of specific data for this compound complexes in the searched literature.

The amine group and the nitrogen atoms of the pyridine and imidazole rings in this compound are excellent hydrogen bond donors and acceptors. These interactions are fundamental in the formation of robust supramolecular networks. In the solid state, these hydrogen bonds can dictate the dimensionality of the resulting architecture, connecting individual complex units into one-, two-, or three-dimensional arrays.

For example, in related cobalt(II) complexes, C-H···π and C-H···Cl interactions have been observed to link one-dimensional chains into two-dimensional sheets, which are then further connected into a three-dimensional framework via interlayer C-H···Cl interactions. nih.gov The presence of solvent molecules can also play a crucial role in mediating these hydrogen bonding networks.

Reactivity and Catalytic Activity of this compound Metal Complexes

The reactivity of metal complexes is intrinsically linked to the electronic and steric properties of the coordinated ligands. The this compound ligand can influence the reactivity of the metal center in various ways, including facilitating ligand exchange, participating in cyclometallation reactions, and modulating the electrochemical properties of the complex.

Cyclometallation is an intramolecular reaction where a ligand undergoes C-H bond activation and forms a metallacycle. This process is of significant interest in organometallic chemistry and catalysis. The pyridine and imidazole rings of this compound contain C-H bonds that could potentially undergo cyclometallation, leading to the formation of stable, rigid organometallic complexes. However, specific instances of cyclometallation involving this particular ligand have not been detailed in the available research.

The electronic properties of the this compound ligand, particularly its ability to act as a σ-donor and a potential π-acceptor, can significantly influence the redox potential of the coordinated metal ion. The electron-donating or -withdrawing nature of the substituents on the pyridine and imidazole rings can fine-tune the electron density at the metal center, thereby altering its oxidation and reduction potentials.

In analogous systems with pyridine and imidazole ligands, the choice of the axial ligand has been shown to impact the electrocatalytic activity. For instance, pyridine axial ligation in some cobaloxime complexes has been found to lead to superior electrocatalytic performance for the hydrogen evolution reaction, while imidazole ligation can contribute to greater long-term stability. nih.gov

Table 2: Redox Potentials of Related Cobalt Complexes with Pyridine and Imidazole Ligands

| Complex | Redox Couple | Potential (V vs. Fc/Fc+) |

|---|---|---|

| Pyridine/Co(III) | Co(III)/Co(II) | -0.83 |

| Pyridine/Co(III) | Co(II)/Co(I) | -1.52 |

| Imidazole/Co(III) | Co(III)/Co(II) | -1.24 |

Note: This data is from related systems and serves to illustrate the influence of pyridine versus imidazole ligation on redox properties. nih.gov

Mechanistic Research on Biological Target Interactions of 1 Pyridin 2 Ylmethyl 1h Imidazol 2 Amine Analogs Non Clinical Focus

Elucidation of Enzyme Inhibition Mechanisms

The inhibitory potential of 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine analogs against various enzymes has been a subject of significant investigation. Understanding the precise mechanisms of this inhibition is crucial for the development of targeted therapeutic agents.

Kinetic studies are fundamental to characterizing the nature of enzyme inhibition. While specific kinetic data for this compound is not extensively detailed in the available literature, the broader class of pyridine- and imidazole-containing compounds has been shown to exhibit various modes of inhibition. For instance, studies on related pyridine (B92270) carboxamide derivatives as urease inhibitors have demonstrated competitive inhibition through kinetic analysis using Lineweaver-Burk plots. mdpi.com This type of analysis helps determine whether an inhibitor binds to the active site of the enzyme (competitive), to the enzyme-substrate complex (uncompetitive), or to both (non-competitive or mixed). The determination of inhibition constants (K_i) and the mode of inhibition are critical for understanding the inhibitor's potency and mechanism.

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description | Effect on Kinetic Parameters |

| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | Increases K_m, V_max remains unchanged. |

| Non-Competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. | Decreases V_max, K_m remains unchanged. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both V_max and K_m. |

| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, but with different affinities. | Decreases V_max, K_m may increase or decrease. |

The interaction between an inhibitor and its target enzyme is governed by a complex interplay of molecular forces. For analogs of this compound, the pyridine and imidazole (B134444) rings are key pharmacophoric features that can engage in various non-covalent interactions within an enzyme's binding pocket. These interactions can include hydrogen bonding, π-π stacking, hydrophobic interactions, and coordination with metal ions.

For example, in the case of pyridinylpyrimidine inhibitors of human methionine aminopeptidases, the 2-(2-pyridinyl)-pyrimidine moiety has been identified as a key pharmacophore capable of chelating a metal ion in the enzyme's active site. nih.gov X-ray crystallography of these inhibitor-enzyme complexes has provided detailed atomic-level insights into the binding mode, revealing specific amino acid residues that are crucial for inhibitor recognition and affinity. nih.gov Such structural data is invaluable for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors.

Certain metal complexes of ligands containing pyridine and imidazole moieties have been shown to exhibit biomimetic activity, mimicking the function of natural enzymes. One such example is the mimicking of phenoxazinone synthase activity. This enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones, a core structure in certain antibiotics.

Research has shown that copper(II) complexes of various organic ligands can catalyze the aerobic oxidation of o-aminophenol to the corresponding phenoxazinone chromophore. rsc.org The mechanism of this catalytic activity is believed to involve the coordination of the aminophenol substrate to the metal center, followed by metal-mediated oxidation. While direct studies involving this compound in this context are not prominent, the structural motifs present in this compound suggest its potential to form catalytically active metal complexes. The pyridine and imidazole nitrogens are excellent metal coordinating atoms, making this scaffold a candidate for the development of novel biomimetic catalysts. physchemres.orgresearchgate.net

Rational Design Principles for Biological Target Engagement

The development of effective enzyme inhibitors and other bioactive molecules relies on the principles of rational design, where structural information is used to guide the synthesis of compounds with improved affinity and selectivity for their biological targets.

The this compound framework combines two important heterocyclic scaffolds in medicinal chemistry: pyridine and imidazole. nih.gov Both of these ring systems are considered "privileged structures" due to their prevalence in a wide range of biologically active compounds. nih.gov

The pyridine ring is a versatile scaffold found in numerous approved drugs and is known for its ability to participate in various biological interactions. nih.gov Similarly, the imidazole ring is a key component of many natural and synthetic bioactive molecules, often acting as a hydrogen bond donor/acceptor or a metal ligand. nih.gov The combination of these two scaffolds in a single molecule provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on either the pyridine or imidazole rings, medicinal chemists can fine-tune the compound's properties to optimize its interaction with a specific biological target.

The rational design of analogs of this compound is heavily reliant on a detailed understanding of their molecular interactions at the target binding site. Techniques such as X-ray crystallography and molecular docking are instrumental in elucidating these interactions.

Molecular docking studies, for instance, can predict the binding orientation and affinity of a ligand within a target's active site. This information can then be used to design modifications to the ligand that are expected to enhance its binding. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a hydrophobic group can be added to the ligand to fill this pocket and increase its affinity. This structure-based drug design approach has been successfully applied to numerous classes of inhibitors, including those with pyridine and imidazole cores. nih.gov The identification of key interactions, such as hydrogen bonds with specific amino acid residues or coordination to a catalytic metal ion, is crucial for the development of potent and selective inhibitors.

Characterization of Protein-Ligand Adduct Formation

The formation of covalent adducts between small molecule ligands and proteins is a key mechanism that can drive both therapeutic efficacy and toxicity. For analogs of this compound, particularly the well-studied heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), significant research has focused on characterizing the formation of such protein-ligand adducts. These non-clinical studies have been instrumental in elucidating the bioactivation pathways and identifying the specific molecular targets of these compounds. The primary target for adduct formation by reactive metabolites of PhIP in the bloodstream is human serum albumin (HSA), the most abundant protein in plasma. nih.govresearchgate.net

Covalent Binding to Human Serum Albumin (HSA)

Metabolically activated PhIP forms electrophilic intermediates that can covalently bind to nucleophilic residues on proteins. nih.gov In vitro studies have demonstrated that N-oxidized metabolites of PhIP, such as 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) and N-sulfooxy-PhIP, react with HSA to form stable adducts. nih.govresearchgate.net The characterization of these adducts has been primarily accomplished through mass spectrometry-based proteomic approaches.

Identification of Adduction Sites

Detailed analysis involving enzymatic digestion of the adducted protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has allowed for the precise identification of the amino acid residues that are modified. The most prominent sites of adduction on HSA are the cysteine, tryptophan, and tyrosine residues. nih.gov

Cysteine-34 (Cys34): The single free cysteine residue in HSA, Cys34, is a major target for adduction by PhIP metabolites. It is a strong nucleophile and is known to trap various reactive electrophiles. nih.gov The formation of a [Cysteine-S-yl-PhIP]-S-dioxide linked adduct has been identified, indicating a covalent bond between the sulfur atom of Cys34 and the PhIP molecule. nih.govresearchgate.net Another identified linkage at this residue is an acid-labile sulfinamide bond. nih.gov

Tryptophan-214 (Trp214): The sole tryptophan residue in HSA has also been identified as a site for PhIP adduction. nih.govresearchgate.net

Tyrosine-411 (Tyr411): In human hepatocytes, a stable adduct has been characterized at the Tyr411 residue of albumin. This adduct involves the binding of the 4-HO-tyrosine group to the C-2 atom of the imidazole ring of PhIP. nih.govresearchgate.net

The formation of these adducts is not only dependent on the nucleophilicity of the amino acid residues but also on non-covalent interactions that can direct the reactive metabolites to specific binding regions within the protein. nih.gov

Mass Spectrometric Characterization

The characterization of these protein-ligand adducts heavily relies on advanced mass spectrometry techniques. Following the incubation of PhIP metabolites with HSA, the protein is subjected to enzymatic digestion, typically using trypsin and/or chymotrypsin, to generate smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). berkeley.edu

The identification of adducted peptides is achieved by searching for specific mass shifts corresponding to the addition of the PhIP moiety. For instance, the covalent attachment of PhIP results in a mass increase of 222.0 Da. berkeley.edu Fragmentation analysis (MS/MS) of the modified peptides provides sequence information and allows for the precise localization of the modification to a specific amino acid residue. berkeley.edu

Below are tables summarizing the mass spectrometry data for identified PhIP adducts with HSA peptides.

Table 1: Mass Spectrometry Data for PhIP-Adducted HSA Peptides

| Adducted Peptide Sequence | Adduct Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| LQQC*([SO2PhIP])PFEDHVK | [Cysteine-S-yl-PhIP]-S-dioxide | - | - | nih.govresearchgate.net |

| AW*(PhIP)AVAR | Tryptophan adduct | - | - | nih.govresearchgate.net |

| Y*(desaminoPhIP)TK | Tyrosine adduct | - | - | nih.govresearchgate.net |

| Leu-Gln-Lys-Cys*-Pro-Tyr | Cysteine-PhIP adduct | 1309.5 [M+2H]2+ | Sequence-specific b- and y-ions with +222.0 Da mass shift | berkeley.edu |

Table 2: Identified Amino Acid Adducts of PhIP with Albumin

| Adduct | Adducted Peptide | Parent Ion (m/z) | Fragment Ion (m/z) | Reference |

|---|---|---|---|---|

| C([SO2PhIP]) | - | 360.1 | 256.1 | nih.gov |

| C*([SO2PhIP])PF | - | 606.2 | 256.1 | nih.gov |

| W(PhIP) | - | 410.2 | 225.1 | nih.gov |

| H(PhIP) | - | 361.1 | 225.1 | nih.gov |

Data derived from enzymatic digestion of PhIP-modified albumin. nih.gov

These detailed mechanistic studies on the formation and characterization of protein-ligand adducts for PhIP provide a crucial framework for understanding the potential molecular interactions of other 2-aminoimidazole compounds, including this compound and its analogs.

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Ylmethyl 1h Imidazol 2 Amine Derivatives

Systematic Chemical Modification for SAR Delineation

The delineation of SAR for this class of compounds hinges on the systematic chemical modification of its core components: the pyridine (B92270) ring, the imidazole (B134444) ring, the methylene (B1212753) linker, and the 2-amino group. Research on analogous heterocyclic systems provides a framework for understanding potential modification strategies.

Key areas for modification include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at different positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule. Studies on other pyridine-containing compounds have shown that such modifications can significantly impact biological activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, introducing a 4-fluorophenyl group was found to be effective for anti-mycobacterial activity. mdpi.com

Modification of the 2-Amino Group: The primary amine at the 2-position of the imidazole ring is a key functional group, likely involved in crucial hydrogen bonding interactions. It can be converted to secondary or tertiary amines, amides, or ureas to probe the necessity of its hydrogen bond donating capacity. For related 2,4-diamino-pyrimidine derivatives, modifications to create 3-substituted-ureas resulted in greater selectivity.

Alterations to the Methylene Linker: The length and flexibility of the linker between the pyridine and imidazole rings can be altered. Replacing the methylene group with a longer alkyl chain, an unsaturated moiety, or incorporating it into a cyclic system can impose conformational constraints and change the spatial relationship between the two heterocyclic rings.

A summary of potential systematic modifications and their rationale based on analogous compounds is presented in Table 1.

| Modification Site | Type of Modification | Rationale for Modification | Example from Analogous Structures |

| Pyridine Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) | Modulate pKa, alter metabolic stability, introduce new interaction points. | 3-(4-fluoro)phenyl group enhanced activity in pyrazolo[1,5-a]pyrimidines. mdpi.com |

| Pyridine Ring | Introduction of electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) | Increase electron density, potentially enhance hydrogen bonding or hydrophobic interactions. | Presence of -OMe and -NH₂ groups enhanced antiproliferative activity in pyridine derivatives. nih.gov |

| Imidazole Ring | Substitution at C4 and C5 positions | Probe steric tolerance and explore additional binding pockets. | Modifications at the 5-position of a pyrimidine (B1678525) ring were used to control kinase selectivity. |

| 2-Amino Group | Acylation or conversion to secondary/tertiary amines | Determine the importance of hydrogen bond donor/acceptor properties. | Simple -OH to –NH₂ transition resulted in a more active compound in pyrazolo[4,3-c]pyridines. acs.org |

| Methylene Linker | Lengthening or rigidification (e.g., cyclization) | Alter the distance and relative orientation of the two aromatic rings. | Conformational restriction is a widely used tool to improve potency and selectivity. researchgate.net |

Influence of Structural Parameters on Molecular Functionality

Stereoelectronic effects, which encompass both the spatial arrangement (stereochemistry) and the electronic properties of substituents, are critical in determining the functionality of 1-(pyridin-2-ylmethyl)-1H-imidazol-2-amine derivatives. The electronic nature of substituents on the pyridine or imidazole rings can alter the charge distribution across the molecule. For example, electron-withdrawing groups on the pyridine ring can decrease the basicity of the pyridine nitrogen, while electron-donating groups can increase it. These changes influence the molecule's ability to participate in electrostatic interactions or hydrogen bonding with a biological target.

Studies on hydroxylated piperidines have demonstrated that the stereochemistry of a substituent has a profound impact on its electronic influence. researchgate.net For instance, an equatorial hydroxyl group was found to have a different effect on the basicity of the piperidine (B6355638) nitrogen compared to an axial hydroxyl group, a phenomenon attributed to differences in charge-dipole interactions. researchgate.net Similarly, for derivatives of this compound, the specific stereochemical placement of substituents could dictate their electronic influence on the heterocyclic systems, thereby affecting target affinity. General SAR studies on pyridine derivatives have found that the presence and positions of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, whereas halogens or bulky groups tend to decrease it. nih.gov

The this compound scaffold possesses considerable conformational flexibility, primarily due to the single bonds of the methylene linker. This allows the pyridine and imidazole rings to adopt various spatial orientations relative to each other. Imposing conformational constraints can lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. researchgate.net

Strategies to introduce conformational constraints include:

Incorporation of the linker into a ring system: Creating a cyclic structure that includes the methylene bridge can severely restrict the rotational freedom between the two heterocyclic moieties.

Introduction of bulky substituents: Placing large groups on the rings or near the linker can sterically hinder rotation, favoring certain conformations.

Creation of intramolecular hydrogen bonds: Introducing functional groups that can form a hydrogen bond between the two parts of the molecule can stabilize a specific conformation.

The goal of such constraints is to control the torsional angles (e.g., χ1 and χ2) that define the three-dimensional shape of the molecule, ensuring that the key pharmacophoric elements are presented to the biological target in an optimal arrangement for binding. mdpi.com N-amino-imidazolin-2-one residues, for example, have been used as turn mimics to constrain peptide backbone geometry. nih.govsciforum.net

Correlation of Structural Features with Observed Mechanistic Outcomes